molecular formula C17H17BrN2O3S B2899570 (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034461-14-6

(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2899570
CAS RN: 2034461-14-6
M. Wt: 409.3
InChI Key: YLDVJHNPMHQICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a thiazepane-based molecule that has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is its high yield and purity during synthesis. This makes it an ideal candidate for further studies and drug development. Additionally, its low toxicity profile and promising results in preclinical studies make it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone. One direction is to further investigate its mechanism of action and signaling pathways involved in its anti-inflammatory and anti-cancer effects. Additionally, studies can be conducted to evaluate its efficacy in vivo and its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Furthermore, modifications can be made to the structure of this compound to improve its solubility and bioavailability, which may enhance its therapeutic potential.

Synthesis Methods

The synthesis of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves the reaction of 3-bromo-5-chloropyridine with 2-phenyl-1,4-thiazepane-1,1-dioxide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product. The yield of the product is typically high, and the purity can be further improved through recrystallization.

Scientific Research Applications

(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(5-bromopyridin-3-yl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-15-10-14(11-19-12-15)17(21)20-7-6-16(24(22,23)9-8-20)13-4-2-1-3-5-13/h1-5,10-12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDVJHNPMHQICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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